molecular formula C20H23FN2O3S B2638687 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 955722-09-5

1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No. B2638687
CAS RN: 955722-09-5
M. Wt: 390.47
InChI Key: BVALOCNSYAVZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renal Vasodilation Activity

A study on 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives highlighted their potent DA1 agonistic activities, indicating potential applications in renal vasodilation and cardiovascular research (Anan et al., 1996).

Inhibition of PNMT

Research on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides explored their roles as inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, suggesting applications in neurological and psychiatric disorders (Grunewald et al., 2006).

Crystal Packing Influences

A study on 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives through single crystal X-ray diffraction revealed insights into weak interactions and crystal packing, influenced by "organic fluorine." These findings are crucial for understanding drug design and molecular engineering (Choudhury et al., 2003).

MGAT2 Inhibition for Triglyceride Synthesis

The identification of a tetrahydroisoquinoline derivative as an orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2) presents a novel approach to controlling triglyceride synthesis, with implications for treating obesity and related metabolic disorders (Busujima et al., 2016).

Fluorescent Labeling for Analytical Applications

A method for the high-performance liquid chromatographic analysis of tetrahydroisoquinolines using fluorescent labeling reagents demonstrated the potential for sensitive detection and quantification of these compounds in biological samples, relevant for pharmacokinetic and metabolic studies (Inoue et al., 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)20(24)23-10-9-16-5-8-19(11-17(16)12-23)22-27(25,26)13-15-3-6-18(21)7-4-15/h3-8,11,14,22H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALOCNSYAVZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

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